CID 10920697
Description
CID 10920697 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. For instance, highlights the use of GC-MS and vacuum distillation to characterize CID-related compounds, indicating that this compound could similarly require advanced analytical techniques for structural elucidation .
Properties
Molecular Formula |
C8H10NSi |
|---|---|
Molecular Weight |
148.26 g/mol |
InChI |
InChI=1S/C8H10NSi/c1-9(2)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
InChI Key |
MUYKSPSSLLNOTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Si] |
Origin of Product |
United States |
Preparation Methods
Disopyramide can be synthesized through a multi-step chemical process. The synthetic route typically involves the reaction of 2-chloropyridine with diisopropylamine to form the intermediate compound, which is then reacted with 2-phenylbutyronitrile. This intermediate undergoes further chemical transformations, including hydrolysis and amide formation, to yield the final product, disopyramide .
Chemical Reactions Analysis
Disopyramide undergoes several types of chemical reactions:
Oxidation: Disopyramide can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Disopyramide can undergo substitution reactions, particularly involving the amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Disopyramide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of antiarrhythmic agents.
Biology: Researchers use disopyramide to investigate its effects on cellular ion channels and electrical activity in heart cells.
Medicine: Disopyramide is studied for its therapeutic potential in treating various cardiac arrhythmias.
Industry: The compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.
Mechanism of Action
Disopyramide exerts its effects by blocking sodium channels in the heart muscle. This action slows down the electrical impulses that cause the heart to beat, thereby stabilizing the heart rhythm. The molecular targets of disopyramide include the sodium channels in the cardiac myocytes. By inhibiting these channels, disopyramide decreases the excitability of the heart muscle and prevents abnormal heart rhythms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Based on , oscillatoxin derivatives such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) share structural motifs with CID 10920697, likely involving polyketide or macrocyclic frameworks.
Physicochemical Properties
Table 1 compares this compound (hypothetical data inferred from ) with oscillatoxin derivatives and a synthetic compound (CAS 20358-06-9).
Key Findings
Structural Complexity : Oscillatoxin derivatives () and this compound likely exhibit higher molecular weights (>500 g/mol) compared to simpler synthetic molecules like CAS 20358-06-9 (168.19 g/mol), implying distinct metabolic pathways and bioavailability .
Bioactivity : While oscillatoxins are cytotoxic, CAS 20358-06-9 inhibits CYP1A2, highlighting divergent mechanisms of action. This compound may share cytotoxic traits with oscillatoxins but require validation via assays such as LC-ESI-MS .
Synthetic Accessibility : CAS 20358-06-9 has a synthetic accessibility score of 2.14 (1 = easy, 10 = hard), suggesting moderate complexity. This compound, with an inferred macrocyclic structure, would likely score higher due to stereochemical challenges .
Research Implications
The comparison underscores the importance of advanced analytical techniques (e.g., GC-MS, LC-ESI-MS) for characterizing this compound, as seen in and . Future studies should prioritize structural elucidation and in vitro assays to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
